molecular formula C22H24Cl2N2O4 B3515627 1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine

1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine

Cat. No.: B3515627
M. Wt: 451.3 g/mol
InChI Key: ZGPOLPWUGYFXID-UHFFFAOYSA-N
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Description

1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine is a synthetic organic compound characterized by the presence of two 4-chloro-3-methylphenoxyacetyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and piperazine.

    Formation of 4-chloro-3-methylphenoxyacetic acid: This intermediate is prepared by reacting 4-chloro-3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation of Piperazine: The 4-chloro-3-methylphenoxyacetic acid is then reacted with piperazine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phenoxy groups can be oxidized to quinones or reduced to phenols.

    Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and piperazine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

    Substitution: Products include azido or thiol derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Phenol derivatives.

    Hydrolysis: 4-chloro-3-methylphenoxyacetic acid and piperazine.

Scientific Research Applications

1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: Used in the synthesis of polymers and resins with specific properties.

    Biological Studies: Employed as a tool to study enzyme interactions and receptor binding due to its structural features.

    Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-bis[(4-chlorophenoxy)acetyl]piperazine
  • 1,4-bis[(3-methylphenoxy)acetyl]piperazine
  • 1,4-bis[(4-methylphenoxy)acetyl]piperazine

Uniqueness

1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine is unique due to the presence of both chloro and methyl substituents on the phenoxy groups. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit enhanced biological activity or selectivity due to these substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-[4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2O4/c1-15-11-17(3-5-19(15)23)29-13-21(27)25-7-9-26(10-8-25)22(28)14-30-18-4-6-20(24)16(2)12-18/h3-6,11-12H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPOLPWUGYFXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC(=C(C=C3)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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